Spergualin

Descripción

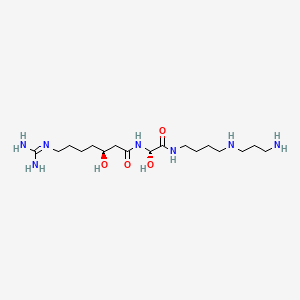

Structure

2D Structure

Propiedades

Número CAS |

80902-43-8 |

|---|---|

Fórmula molecular |

C17H37N7O4 |

Peso molecular |

403.5 g/mol |

Nombre IUPAC |

(3S)-N-[(1S)-2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)-3-hydroxyheptanamide |

InChI |

InChI=1S/C17H37N7O4/c18-7-5-9-21-8-3-4-10-22-15(27)16(28)24-14(26)12-13(25)6-1-2-11-23-17(19)20/h13,16,21,25,28H,1-12,18H2,(H,22,27)(H,24,26)(H4,19,20,23)/t13-,16-/m0/s1 |

Clave InChI |

GDVNLLJNADMLLR-BBRMVZONSA-N |

SMILES |

C(CCN=C(N)N)CC(CC(=O)NC(C(=O)NCCCCNCCCN)O)O |

SMILES isomérico |

C(CCN=C(N)N)C[C@@H](CC(=O)N[C@H](C(=O)NCCCCNCCCN)O)O |

SMILES canónico |

C(CCN=C(N)N)CC(CC(=O)NC(C(=O)NCCCCNCCCN)O)O |

Sinónimos |

1-amino-19-guanidino-11,15-dihydroxy-4,9,12-triazanonadecane-10,13-dione spergualin |

Origen del producto |

United States |

Historical Context and Research Evolution of Spergualin

Discovery and Isolation from Microbial Sources

The foundation of Spergualin research was laid with its successful identification and extraction from bacterial cultures.

This compound was first discovered and isolated from the culture filtrates of the bacterium Bacillus laterosporus. Its name is derived from the presence of spermidine (B129725) and guanidine (B92328) moieties within its chemical structure. The structure of this compound was determined to be (-)-(15S)-1-amino-19-guanidino-11, 15-dihydroxy-4, 9, 12-triazanonadecane-10, 13-dione. This water-soluble, basic compound presented as a white powder.

Initial investigations into the biological activity of this compound revealed its potential as both an antibiotic and an antitumor agent. It demonstrated the ability to inhibit the in vitro growth of both Gram-positive and Gram-negative bacteria at concentrations ranging from 6.25 to 100 micrograms/ml nih.gov. Further studies on its synthetic analogue, 15-Deoxythis compound, provided more specific minimum inhibitory concentration (MIC) values against various bacterial strains.

Table 1: Antibacterial Activity of 15-Deoxythis compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/l) |

|---|---|

| Staphylococcus aureus | 17 |

| Sarcina lutea | 13 |

| Bacillus subtilis | 7 |

| Shigella sonnei | 15 |

| Salmonella typhi | 4 |

| Citrobacter freundii | 29 |

In the realm of oncology, this compound exhibited significant antitumor activity, particularly against various transplantable leukemias in mice. It showed cytotoxicity in vitro against mouse leukemia cell lines L1210 and L5178Y and prolonged the lifespan of mice transplanted with these cells nih.gov. The compound was found to be effective against a range of experimental leukemias, including L1210, P388, P815, C1498, EL-4, and RL male 1 nih.gov. Interestingly, mice cured of L1210 leukemia by this compound treatment were found to be resistant to a subsequent challenge with the same cancer cells, suggesting an induced immunological effect nih.govnih.gov.

Table 2: Antitumor Spectrum of this compound Against Murine Leukemias

| Leukemia Cell Line | Observed Activity |

|---|---|

| L1210 | Strong antitumor activity |

| L5178Y | Cytotoxicity in vitro |

| P388 | Strong antitumor activity |

| P815 | Antitumor activity |

| C1498 | Antitumor activity |

| EL-4 | Antitumor activity |

| RL male 1 | Antitumor activity |

Emergence of Immunosuppressive Properties in Early Investigations

Beyond its antimicrobial and antineoplastic activities, early research unexpectedly unveiled the potent immunosuppressive properties of this compound. This discovery shifted the primary focus of its research and development. Investigations revealed that this compound and its derivatives could suppress the immune system's response, a characteristic with significant therapeutic implications.

Studies demonstrated that this compound has suppressive effects on mixed lymphocyte response (MLR) and the induction of cytotoxic T lymphocytes nih.govjst.go.jp. It was found to act on the proliferation and differentiation of T cells that respond to growth factors like interleukin-2 (B1167480) (IL-2) nih.govjst.go.jp. Further research into its analogue, 15-Deoxythis compound, showed that it inhibits the IL-2-stimulated maturation of T cells nih.gov. The immunosuppressive effects were also observed on B lymphocytes, where this compound derivatives were shown to suppress immunoglobulin synthesis in both T cell-dependent and T cell-independent systems nih.gov. This selective effect on the differentiation pathway of B lymphocytes into immunoglobulin-producing cells highlighted its potential in managing antibody-mediated immune responses nih.gov.

Development and Significance of Synthetic Analogues (e.g., 15-Deoxythis compound)

The inherent chemical instability of this compound, particularly its tendency to hydrolyze in aqueous solutions, presented a significant hurdle for its clinical development. This challenge spurred the synthesis of more stable analogues, with 15-Deoxythis compound (DSG) emerging as the most significant. The removal of the hydroxyl group at the 15-position resulted in a compound with markedly improved chemical stability nih.govresearchgate.net.

15-Deoxythis compound not only retained but in some cases exhibited enhanced biological activity compared to its parent compound. It demonstrated potent immunosuppressive effects and has been clinically investigated and approved for the treatment of acute allograft rejection nih.govresearchgate.net. Clinical trials have shown its efficacy in reversing acute rejection in organ transplant recipients nih.gov. The development of 15-Deoxythis compound represents a pivotal moment in the evolution of this compound research, transforming a naturally occurring molecule with limited therapeutic applicability into a clinically valuable immunosuppressive agent. The improved synthesis routes for 15-Deoxythis compound and its analogues have further facilitated their biological and clinical investigation nih.govresearchgate.net.

Synthetic Methodologies and Structural Modifications

Advancements in Synthetic Routes for Spergualin Analogues

Significant advancements in synthetic methodologies have addressed the limitations of early approaches, leading to more efficient and versatile routes for this compound analogues.

Table 1: Comparison of this compound Synthesis Yields

| Synthetic Approach | Overall Yield Range (%) | Number of Steps | Reference |

| Original/Early | 0.3 - 18 | >10 | nih.govescholarship.orgnih.govresearchgate.netresearchgate.net |

| Improved | 31 - 47 | Reduced | nih.govresearchgate.netresearchgate.net |

| Highly Efficient | 20 - 96 | Single-step (for core) | escholarship.orgnih.govescholarship.orgrsc.org |

Design and Synthesis of Chemically Stable this compound Derivatives

The inherent hydrolytic instability of this compound in aqueous environments has been a major impediment to its study and therapeutic development. nih.govescholarship.orgnih.govresearchgate.netresearchgate.net Consequently, significant efforts have been directed towards designing and synthesizing chemically stable derivatives.

A primary strategy for mitigating the hydrolytic instability of this compound involves modifications to its labile regions, particularly the hydroxyl group at position 15. nih.govnih.gov For instance, the removal of the 15-hydroxyl group, as seen in 15-deoxythis compound (15-DSG), significantly improved stability in aqueous environments, extending its stability to approximately two days. nih.govnih.gov Further modifications, such as substitutions of the hemiaminal, have also been found to significantly increase the chemical stability of these compounds. nih.govresearchgate.netresearchgate.net Additionally, installing an aromatic group at the 11-position has been shown to greatly enhance chemical stability. escholarship.org

The pursuit of enhanced stability has led to the creation of second-generation this compound analogues. These derivatives incorporate specific structural changes aimed at improving their chemical robustness. For example, analogues have been synthesized by substituting the alpha-hydroxyglycine residue of this compound with various alpha- or omega-amino acids, leading to stable compounds. researchgate.netresearchgate.net One notable example is the analogue LF 15-0195, which exhibits increased aqueous stability and stronger resistance to in vivo oxidation compared to 15-deoxythis compound. uwo.ca The design of such analogues often involves bioisosteric replacement, where the central "C" region of the hydroxyglycine moiety is varied to optimize stability and in vivo activity. acs.org Some derivatives have been selected for clinical evaluation due to their improved chemical stability and the absence of chiral centers, simplifying their synthesis and potentially improving their pharmacological profile. acs.org

Table 2: Key Structural Modifications and Their Impact on this compound Stability

| Modification Type | Specific Change | Impact on Stability | Reference |

| Hydroxyl Removal | 15-Hydroxyl group removed (e.g., 15-DSG) | Improved stability (e.g., to ~2 days in aqueous buffer) | nih.govnih.gov |

| Hemi-aminal Substitution | Various substitutions | Significantly increased chemical stability | nih.govresearchgate.netresearchgate.net |

| Aromatic Group Installation | Aromatic group at 11-position | Greatly increased chemical stability | escholarship.org |

| Alpha-hydroxyglycine Replacement | Substituted with alpha- or omega-amino acids | Stable analogues created | researchgate.netresearchgate.net |

| Bioisosteric Replacement | Variation of central "C" region | Improved chemical stability | acs.org |

Elucidation of Molecular and Cellular Mechanisms of Action

Interactions with Heat Shock Proteins (HSPs)

Spergualin, and its synthetic analog 15-deoxythis compound (DSG), interact with members of the heat shock protein 70 (Hsp70) and heat shock protein 90 (Hsp90) families. stressmarq.commdpi.comnih.gov These interactions are crucial to understanding its biological effects.

Binding to Hsp70, Hsp90, and Hsc70

This compound binds to the C-terminus of Hsp70 and Hsp90, specifically crosslinking to the "EEVD" motif. stressmarq.com This motif is present at the extreme C-terminus of Hsc70 (HspA8) and plays a role in regulating ATPase activity, substrate binding, and interaction with co-chaperones. rsc.orgnih.gov 15-deoxythis compound (DSG) has been shown to specifically interact with Hsc70, the constitutive form of Hsp70, with a binding affinity of approximately 4 µM. rsc.orgnih.gov While DSG binds to Hsp70 and Hsp90, Hsp90 inhibitors that target the ATP-binding sites are generally not cross-reactive with Hsp70, as Hsp70 and Hsp90 bind to nucleotides differently. rsc.org

Modulation of Hsp Function and Activity

The interaction of this compound and its analogs with HSPs modulates their function. DSG has been shown to stimulate the ATPase activity of Hsc70 approximately twofold, with a Km of 3 µM, without affecting stimulation by J-domain co-chaperones or substrate release. rsc.org While the precise molecular mode of action and selectivity of some Hsp70-interacting compounds remain under investigation, derivatives of this compound are among the few small molecules known to directly alter Hsp70 function. nih.gov This modulation of Hsp function is believed to be a key aspect of this compound's biological effects. nih.gov

Impact on Protein Synthesis and Associated Pathways

This compound exerts a significant impact on eukaryotic protein synthesis, primarily through its influence on the hypusination pathway of eukaryotic translation initiation factor 5A (eIF5A) and the phosphorylation of eIF2α. nih.govnih.govoup.com

Inhibition of Eukaryotic Translation Initiation Factor 5A (eIF5A) Formation

This compound, particularly its analog deoxythis compound (B1217588), strongly inhibits the formation of active eukaryotic translation initiation factor 5A (eIF5A). nih.govnih.gov eIF5A is the only known protein containing the uncommon amino acid hypusine, which is essential for its activity and eukaryotic cell viability and proliferation. wikipedia.orgmdpi.com The active form of eIF5A is crucial for protein biosynthesis and promotes the formation of the first peptide bond. wikipedia.org Inhibition of active eIF5A formation by deoxythis compound leads to a strong inhibition of cell growth. nih.govnih.gov

Deoxyhypusine (B1670255) Synthase (DHS) as a Molecular Target

Deoxyhypusine synthase (DHS) is the first enzyme involved in the post-translational modification of eIF5A to form hypusine. wikipedia.orgmdpi.com This enzyme catalyzes the transfer of a 4-aminobutyl moiety from spermidine (B129725) to a specific lysine (B10760008) residue of the eIF5A precursor, forming deoxyhypusine. wikipedia.orgmdpi.com Deoxythis compound and its anti-proliferative analogues have been shown to strongly inhibit the activity of DHS in cell-free systems. nih.govresearchgate.net This inhibition of DHS by this compound and its derivatives directly contributes to the inactivation of eIF5A and the subsequent inhibition of cell growth. nih.govnih.govresearchgate.net

Role of eIF2α Phosphorylation in Translational Regulation

15-Deoxythis compound (DSG) inhibits eukaryotic protein synthesis by sequestering Hsp70, which is necessary for maintaining the haem-regulated inhibitor (HRI) in an inactive state. nih.gov HRI is a kinase of eukaryotic initiation factor 2α (eIF2α). nih.gov Phosphorylation of eIF2α at Ser51 is a major mechanism of translational regulation, as it inhibits the recycling of eIF2-GDP to eIF2-GTP, thereby blocking protein synthesis initiation. nih.gov DSG induces the phosphorylation of both HRI and eIF2α, leading to a stalled initiation of protein synthesis. nih.gov The level of Hsp70 in cells has been negatively correlated with the sensitivity of cells to DSG, further supporting the role of Hsp70 sequestration in this mechanism. nih.gov

Preclinical Immunomodulatory Research Applications

Experimental Models of Allograft Rejection

Spergualin and its analogue have demonstrated significant efficacy in preventing and prolonging the survival of transplanted tissues and organs in diverse animal models, highlighting their immunosuppressive capabilities in the context of allograft rejection.

This compound has been shown to be effective in inhibiting skin graft rejection and preventing graft-versus-host disease (GVHD) in mice. sigmaaldrich.comsigmaaldrich.com Its analogue, 15-deoxythis compound (DSG), has been extensively studied and proven to prolong the survival of various allografts, including skin, heart, liver, pancreas, and kidney, in experimental animal models. auajournals.org

In a rat model of pancreatic islet transplantation, 15-deoxythis compound significantly extended graft survival. For instance, treatment with 2.5 mg/kg of 15-deoxythis compound administered daily from day 0 to day 9 post-transplantation resulted in a maximum average graft survival time of 55.6 days, a substantial increase compared to the 5.2 ± 0.6 days observed in untreated control groups. scispace.com Furthermore, an analogue of 15-deoxythis compound, LF 15-0195, significantly prolonged renal allograft survival in a non-human primate model. Untreated control monkeys experienced graft rejection with an average survival of 6.5 ± 0.6 days. In contrast, treatment with LF 15-0195 at doses of 0.065 mg/kg/day, 0.13 mg/kg/day, and 0.2 mg/kg/day prolonged graft survival to 20 ± 20 days, 49 ± 5 days, and 39 ± 4 days, respectively. researchgate.netuwo.ca

The following table summarizes key findings regarding graft survival prolongation in various allograft models:

Table 1: this compound/15-Deoxythis compound Efficacy in Allograft Models (Prolongation of Graft Survival)

| Graft Type | Animal Model (Donor → Recipient) | Compound Used | Control Graft Survival (Days) | Treated Graft Survival (Days) | Reference |

| Pancreatic Islets | Rat (DA → LEW) | 15-Deoxythis compound | 5.2 ± 0.6 | 55.6 (average) | scispace.com |

| Renal Allograft | Monkey | LF 15-0195 | 6.5 ± 0.6 | 20 ± 20 (0.065 mg/kg/day) | researchgate.netuwo.ca |

| 49 ± 5 (0.13 mg/kg/day) | researchgate.netuwo.ca | ||||

| 39 ± 4 (0.2 mg/kg/day) | researchgate.netuwo.ca | ||||

| Renal Allograft | Rat (TO → WKAH) | 15-Deoxythis compound | 10.2 ± 3.1 | > 100 | auajournals.org |

| Renal Allograft | Rat (LEJ → WKAH) | 15-Deoxythis compound | 10.0 ± 1.2 | > 100 | auajournals.org |

| Renal Allograft | Canine | 15-Deoxythis compound | 8.6 ± 2.2 (DST only) | 29.5 ± 2.6 (DSG + DST) | nih.gov |

| Heart Allograft | Rat (ACI → LEW) | 15-Deoxythis compound | 6.1 ± 2.1 | Surviving grafts | frontierspartnerships.org |

This compound has demonstrated efficacy in inhibiting skin graft rejection. sigmaaldrich.comsigmaaldrich.com In rodent models, particularly in rats, 15-deoxythis compound and its analogue N-30 were notably effective in prolonging skin graft survival. nih.gov For instance, in a rat skin transplantation model (Fisher to LEW), a dosage of 1.0 mg/kg of 15-deoxythis compound was identified as highly effective for prolonging graft survival. scispace.com

Heart Allografts: 15-deoxythis compound has been shown to inhibit immune responses in rat heterotopic heart transplantation models. frontierspartnerships.org In studies involving cynomolgus monkeys, 15-deoxythis compound successfully prolonged heart allograft survival. nih.gov In a rat heart allograft model using ACI donors and LEW recipients, treatment with 15-deoxythis compound led to surviving grafts, contrasting with untreated control LEW rats which rejected ACI grafts with a median survival time of 6.1 ± 2.1 days. frontierspartnerships.org

Kidney Allografts: The efficacy of 15-deoxythis compound in kidney transplantation has been demonstrated in both rat and dog models, where it successfully prolonged renal allograft survival. auajournals.orgfrontierspartnerships.org In rat renal transplantation models (TO to WKAH and LEJ to WKAH combinations), a short course of 15-deoxythis compound (5 mg/kg/day administered from postoperative days 4 to 7) significantly prolonged graft survival to over 100 days. This was a marked improvement compared to untreated control groups, which experienced rejection within 10.2 ± 3.1 days and 10.0 ± 1.2 days, respectively. auajournals.org In canine kidney transplantation, 15-deoxythis compound significantly prolonged graft survival time to 29.5 ± 2.6 days, even in the presence of donor-specific blood transfusion (DST), which typically reduced survival to 8.6 ± 2.2 days in the DST-only group. In this same canine model, cyclosporine (CsA) treatment did not achieve similar prolongation, with graft survival at 14.1 ± 5.5 days. nih.gov

Investigations in Experimental Autoimmune Disease Models

This compound and its analogue have also shown promise in mitigating the progression and severity of various experimental autoimmune diseases, indicating their broad immunosuppressive utility.

This compound and 15-deoxythis compound have been shown to suppress experimental allergic encephalomyelitis (EAE) in guinea pigs. sigmaaldrich.com Further investigations in Lewis rats demonstrated that 15-deoxythis compound (DSG) influenced macrophages and autoreactive T helper lymphocytes both in vitro and in vivo. dntb.gov.ua While DSG did not inhibit the proliferation of encephalitogenic T helper cell lines induced by antigen or mitogen in vitro, its presence during in vitro activation significantly suppressed or completely abrogated their capacity to induce EAE following adoptive transfer to naive rats. dntb.gov.ua Additionally, DSG was found to prevent or suppress the occurrence of relapses in chronic relapsing EAE (CR-EAE). dntb.gov.ua The observed strong immunosuppressive effect of DSG in experimental autoimmune diseases is attributed to its inhibitory effect on CD4+ T lymphocytes, rather than macrophages, despite a normal mitogen response of T cells exposed to DSG. dntb.gov.ua

15-deoxythis compound (known as gusperimus (B25740) in some contexts) has demonstrated efficacy in both the prophylaxis and intervention of disease in various animal models of autoimmune diseases, including systemic lupus erythematosus (SLE). oup.comoup.com Studies conducted in different murine models of lupus, such as New Zealand F1, MRL/1, and BXSB mice, have shown both therapeutic and prophylactic effects of gusperimus. oup.com In MRL mice, treatment with gusperimus led to the normalization of renal function and urinary albumin levels, a reduction in circulating autoantibodies and rheumatoid factor (RF), and an inhibition of the progression of polyclonal B cell activation. oup.com

Preclinical Anticancer and Antiproliferative Research

In Vitro Cytotoxic and Antiproliferative Activities

In vitro studies have revealed that spergualin exhibits antiproliferative effects on cancer cells. For instance, 15-deoxythis compound (DSG), an analog of this compound, strongly inhibited the growth of mouse EL-4 lymphoma cells in vitro. nih.gov The antiproliferative effect of DSG was observed to manifest only after two days of treatment. nih.gov At this point, protein synthesis was significantly inhibited, rather than DNA or RNA synthesis. nih.gov Furthermore, DSG was found to induce apoptosis in EL-4 cells without causing cell cycle arrest. nih.gov

Mechanistically, DSG inhibited p70 S6 kinase (p70S6K), a key molecule involved in protein synthesis, after two days of treatment. nih.gov Akt, an upstream kinase of p70S6K, was also deactivated by DSG treatment within the same timeframe. nih.gov Additionally, DSG was shown to strongly inhibit phosphatidylcholine (PC) synthesis, an effect observed even after one day of treatment. nih.gov The inhibition of Akt kinase activation and PC synthesis by DSG was not observed in less sensitive human K562 leukemia cells, suggesting a correlation with its antiproliferative efficacy. nih.gov

| Activity | Observation | Cell Line/Target | Key Mechanism |

|---|---|---|---|

| Antiproliferative Effect | Appeared after 2 days of treatment | Mouse EL-4 lymphoma cells | Inhibition of protein synthesis |

| Apoptosis Induction | Observed without cell cycle arrest | EL-4 cells | Down-regulation of Akt kinase and p70S6K |

| Protein Synthesis Inhibition | Significant inhibition | EL-4 cells | Inhibition of p70 S6 kinase |

| Kinase Deactivation | Akt kinase and p70 S6 kinase inhibited | EL-4 cells | Not dependent on PI3-kinase and Hsp90 |

| Phosphatidylcholine Synthesis Inhibition | Strong inhibition, even after 1 day | EL-4 cells | Possible involvement in Akt kinase activity |

Efficacy in Animal Models of Malignancy

This compound has demonstrated robust antitumor activity in various animal models, particularly against leukemias.

This compound exhibited strong antitumor activity against several transplantable leukemias in mice, including L1210, L1210(IMC), P388, P815, C1498, EL-4, and RL male 1. sci-toys.com Treatment with this compound significantly prolonged the survival of EL-4-transplanted mice. nih.gov In mice cured of L1210 leukemia by this compound or its analog 15-deoxythis compound, resistance to a second inoculation of L1210 cells was observed. sci-toys.comnih.gov Specifically, mice inoculated intraperitoneally with L1210(IMC) cells survived over 60 days with daily intraperitoneal administration of this compound. These cured mice subsequently rejected a second inoculation of up to 10^6 L1210(IMC) tumor cells, but did not reject inoculations of P388 cells, indicating a specific immune response. sci-toys.com Furthermore, 15-deoxythis compound showed comparable efficacy against doxorubicin- and cytosine arabinoside-resistant P388 leukemias as it did against the parental sensitive P388 leukemia. It also retained activity, albeit slightly decreased, against other P388 leukemia sublines resistant to cisplatin, 5-fluorouracil, or nimustine. No cross-resistance was observed in experiments using 15-deoxythis compound-resistant P388 and this compound-resistant L1210(IMC) leukemias.

| Leukemia Model | Species | Antitumor Activity | Notes |

|---|---|---|---|

| L1210 | Mouse | Strong activity | Cured mice resistant to re-inoculation sci-toys.comnih.gov |

| L1210(IMC) | Mouse | Strong activity | Cured mice rejected second inoculation; lower activity in T-cell-deficient mice sci-toys.com |

| P388 | Mouse | Strong activity | Activity against doxorubicin-, cytosine arabinoside-, cisplatin-, 5-fluorouracil-, and nimustine-resistant sublines sci-toys.com |

| P815 | Mouse | Strong activity | sci-toys.com |

| C1498 | Mouse | Strong activity | sci-toys.com |

| EL-4 | Mouse | Strong activity | Prolonged survival days nih.govsci-toys.com |

| RL male 1 | Mouse | Strong activity | sci-toys.com |

Beyond leukemias, this compound also exhibited antitumor activity against certain solid tumor models. These included M5076 fibrosarcoma, AH66, and AH66F rat hepatomas. sci-toys.com However, this compound did not show activity against Meth-A fibrosarcoma, B16 melanoma, Lewis lung carcinoma (LL), and C26 colon adenocarcinoma. sci-toys.com This suggests a degree of specificity in its antitumor spectrum.

| Solid Tumor Model | Species | Antitumor Activity |

|---|---|---|

| M5076 fibrosarcoma | Mouse | Active sci-toys.com |

| AH66 rat hepatoma | Rat | Active sci-toys.com |

| AH66F rat hepatoma | Rat | Active sci-toys.com |

| Meth-A fibrosarcoma | Mouse | Not active sci-toys.com |

| B16 melanoma | Mouse | Not active sci-toys.com |

| Lewis lung carcinoma (LL) | Mouse | Not active sci-toys.com |

| C26 colon adenocarcinoma | Mouse | Not active sci-toys.com |

Mechanisms of Antitumor Activity

The therapeutic effect of this compound appears to involve immunological mechanisms, suggesting a relatively high specificity for leukemias. sci-toys.com Research indicates the involvement of cytotoxic T-lymphocytes (CTLs) in the antitumor action of this compound, particularly against L1210(IMC) cells in vivo. The T-cell fraction isolated from the spleens of mice cured with this compound showed higher cytotoxic activity against L1210(IMC) cells compared to whole spleen cells. This cytotoxic activity was diminished when treated with anti-Thy-1.2 or anti-Lyt-2.1 antibody and complement, identifying the effector cells as cytotoxic T-lymphocytes. High cytotoxic T-lymphocyte activity was observed starting one day after the final this compound administration. The antitumor effect of this compound against L1210(IMC) was significantly reduced in T-cell-deficient athymic mice, further supporting the role of CTLs. Additionally, spergualins have been shown to enhance the natural killer (NK) activity of spleen cells. nih.gov

Beyond immune modulation, in vitro studies with 15-deoxythis compound suggest direct cellular mechanisms, including the inhibition of protein synthesis, deactivation of Akt kinase and p70 S6 kinase, and strong inhibition of phosphatidylcholine synthesis, all contributing to tumor cell growth inhibition and apoptosis induction. nih.gov

Antibacterial Research Perspectives

Broad-Spectrum Antibacterial Activity in vitro

Spergualin, a unique chemical compound originally isolated from Bacillus laterosporus in 1981, has garnered significant attention in antibacterial research due to its promising biological activities. Its distinct modular structure, comprising a guanidino group and a spermidine-like polyamine linked via a peptide, sets it apart from many clinically utilized antibiotics. This compound exhibits growth inhibitory activity against both Gram-positive and Gram-negative bacteria. nih.gov

Initial research highlighted its ability to inhibit the growth of various bacterial strains. More recent investigations into this compound-inspired molecules have further elucidated and enhanced this activity. For instance, a library of approximately 40 analogues was synthesized and tested against a panel of six bacterial strains, encompassing both Gram-negative (Escherichia coli, Haemophilus influenzae) and four Gram-positive (Bacillus anthracis, Bacillus cereus, Bacillus subtilis, Staphylococcus aureus) pathogens. nih.govrsc.orgescholarship.org

The natural product this compound exhibited minimum inhibitory concentration (MIC) values ranging from approximately 6.25 to 50 μg/mL against these strains. Notably, a potent analogue, referred to as compound 6, showed significantly improved broad-spectrum antibacterial activity, with MIC values between 4 and 32 μg/mL across the same six strains. nih.govrsc.orgescholarship.org This improvement underscores the potential for structural modifications to enhance the antibacterial efficacy of this compound-derived compounds. nih.gov

| Compound | Bacterial Strains Tested (Examples) | MIC Range (μg/mL) |

|---|---|---|

| This compound | Bacillus anthracis, Bacillus cereus, Bacillus subtilis, Escherichia coli, Haemophilus influenzae, Staphylococcus aureus | 6.25 - 50 |

| Compound 6 (this compound Analog) | Bacillus anthracis, Bacillus cereus, Bacillus subtilis, Escherichia coli, Haemophilus influenzae, Staphylococcus aureus | 4 - 32 |

Exploration of Antibacterial Mechanisms of Action

The precise antibacterial mechanism of action for this compound and its derivatives is an area of ongoing research, though significant insights have been gained. This compound has been identified as an inhibitor of heat shock proteins (HSPs), specifically Hsp70 and Hsp90. nih.gov In prokaryotes, Hsp70 is known as DnaK, a molecular chaperone crucial for bacterial survival in challenging environments. researchgate.netsigmaaldrich.com

This compound is reported to inhibit Hsp70 and Hsp90 by chemically crosslinking to the "EEVD" motif, a conserved sequence in these proteins. nih.gov Studies on this compound-inspired molecules have revealed their ability to bind at an interface between bacterial Hsp70 and J-domain proteins (JDPs). nih.gov These interactions can either promote or inhibit the protein-protein interaction between Hsp70 and JDPs, thereby modulating the chaperone function. nih.gov Given that Hsp70 (DnaK) supports numerous vital bacterial processes, including protein folding, assembly and disassembly of protein complexes, and membrane translocation, interfering with its function is a plausible mechanism for antibacterial activity. sigmaaldrich.com Indeed, mutations in the dnaK gene have been shown to decrease bacterial viability. sigmaaldrich.com While the exact targets within bacteria and the complete cascade leading to bacterial inhibition are still being elucidated, the interaction with molecular chaperones represents a novel and promising avenue for antibacterial intervention. escholarship.org

Development of this compound-Inspired Antibiotic Molecules

Structural modifications have also been key to developing more potent and stable derivatives. For example, removing the hydroxyl group at carbon 15 (as seen in 15-deoxythis compound) and installing an aromatic group at the 11 position significantly increased chemical stability. nih.govresearchgate.net The most potent analogue identified from these efforts, compound 6, demonstrated superior broad-spectrum antibacterial activity compared to the natural product, with MIC values between 4 and 32 μg/mL against various Gram-positive and Gram-negative strains. nih.govrsc.orgescholarship.org These studies introduce an improved synthetic route and initial structure-activity relationships, guiding the design of more potent, broad-spectrum antibiotics with novel chemical scaffolds. nih.gov

Structure Activity Relationship Sar Studies and Analog Development

Identification of Key Structural Moieties for Biological Activity

SAR studies have identified several structural components of the Spergualin scaffold that are crucial for its immunosuppressive effects. The molecule is often analyzed by dividing it into distinct moieties, including a spermidine (B129725) unit, a central hydroxyglycine (or glycine (B1666218) in DSG) residue, and a guanidino-containing side chain.

The primary structural regions critical for activity are:

The Spermidine Moiety: This polyamine segment is essential for the molecule's function. Modifications within this region significantly impact biological potency. acs.orgnih.gov

The Central (Hydroxy)glycine Unit: This central "C" region links the spermidine and the guanidinoheptanoyl moieties. Its stereochemistry and the nature of the amide bonds are critical. Studies have shown that the naturally occurring (-) enantiomer of 15-deoxythis compound is the only immunosuppressive form. acs.org

The Guanidinoheptanoyl Moiety: This portion of the molecule, containing the guanidine (B92328) group, is also a key contributor to the biological effect.

Research has demonstrated that while the core scaffold is necessary, modifications at specific positions can be made to enhance desired properties without abolishing activity. For example, replacing the hydroxyglycine residue of this compound with other amino acids like glycine or L-serine yields analogs that retain significant biological activity, although they are generally less potent than 15-deoxythis compound. nih.gov

Influence of Substitutions and Modifications on Potency and Selectivity

Systematic modifications of the this compound structure have provided detailed insights into how chemical substitutions affect potency and selectivity. Researchers have explored changes in the spermidine moiety and the central glycine region to develop more effective analogs. acs.orgacs.org

Modifications of the Central Moiety: The central hydroxyglycine unit has been a primary target for modification. The goal of these changes often includes creating more stable compounds that are easier to synthesize and lack chirality. acs.org

Amino Acid Substitution: Replacing the α-hydroxyglycine residue with various α- or ω-amino acids has been explored. Analogs substituted with glycine and L-serine showed significant immunosuppressive and antitumor activities, though they were less potent than 15-deoxythis compound. nih.gov

Amide Bond Reversal: In an effort to create achiral analogs, modifications to the amide bonds were investigated. As noted, reversing both amide bonds completely abolished activity. acs.org However, creating bioisosteric replacements such as a urea (B33335) or carbamate (B1207046) for the "right-amide" resulted in compounds that were as active as DSG in a graft-versus-host disease (GVHD) model. acs.org In contrast, replacing the "left amide" with carbamate or urea groups led to inactive compounds. acs.org

Modifications of the Spermidine Moiety: The spermidine "D" region has been extensively studied to determine its optimal structure for in vivo immunosuppressive activity. acs.orgnih.gov

Methylation: A key finding was that methylation at specific positions on the spermidine backbone could dramatically increase potency. This enhancement is thought to be related to increased metabolic stability. nih.gov One particularly successful analog, a monomethylated derivative where the pro-R hydrogen of the methylene (B1212753) group alpha to the primary amine is replaced by a methyl group, showed powerful activity. acs.orgnih.gov An analog based on this principle, designated 60e, demonstrated high potency at very low doses in both GVHD and rat heart allotransplantation models, proving much more potent than DSG itself. nih.gov

The following table summarizes the effects of various modifications on the immunosuppressive activity of this compound analogs, primarily measured by survival in a murine GVHD model.

| Analog/Modification | Target Moiety | Description of Change | Relative Immunosuppressive Activity | Reference |

|---|---|---|---|---|

| 15-Deoxythis compound (DSG) | Central | Parent compound (hydroxyglycine replaced with glycine) | Baseline Active | acs.org |

| Glycine Analog | Central | Substitution of α-hydroxyglycine with glycine | Active, less potent than DSG | nih.gov |

| L-Serine Analog | Central | Substitution of α-hydroxyglycine with L-serine | Active, less potent than DSG | nih.gov |

| Reversed Amide Analog (21a) | Central | Both amide bonds are reversed compared to DSG | Inactive | acs.org |

| Carbamate Analog (23) | Central | "Right-amide" replaced with a carbamate | Active, similar to DSG | acs.org |

| Monomethylated Analog (56h) | Spermidine | Methyl group replaces pro-R hydrogen α to primary amine | Highly Active | acs.orgnih.gov |

| Analog 60e | Spermidine | Methylated analog of a glycolic derivative | Highly Potent, much more than DSG | nih.gov |

Approaches to Optimizing Biological Performance through SAR

The development of improved this compound analogs is a clear example of applying SAR principles to optimize a lead compound. The primary strategies have focused on enhancing metabolic stability and increasing potency through targeted structural modifications.

One of the main approaches has been the use of bioisosteric replacement , particularly in the central "C" region of the molecule. acs.org By replacing the amide bonds with groups like ureas or carbamates, researchers were able to retain or even match the activity of DSG while potentially improving physicochemical properties. This strategy allows for the exploration of chemical space around a known active scaffold to identify modifications that confer advantageous properties. acs.org

A second key strategy has been the enhancement of metabolic stability . The rationale for methylating the spermidine moiety was to protect the molecule from metabolic degradation, thereby increasing its in vivo half-life and efficacy. nih.gov The success of analog 60e, which was much more potent than DSG in demanding animal models like heart allotransplantation, validated this approach. This demonstrated that improving pharmacokinetic properties through chemical modification is a powerful tool for optimizing biological performance. nih.gov

Emerging Research Areas and Future Directions

Further Refinement of Molecular and Cellular Mechanisms

The precise molecular and cellular mechanisms underpinning Spergualin's biological activities are still subjects of active investigation. This compound and its synthetic analog, 15-deoxythis compound (DSG), are recognized for their immunosuppressive properties. ontosight.aincats.io Research indicates that DSG's mechanism involves the inhibition of polyamine biosynthesis, a process vital for cell proliferation, thereby suppressing the activation and proliferation of T lymphocytes. ontosight.ai

A key area of focus is its interaction with heat shock proteins (HSPs), specifically Hsc70 and Hsp90. nih.govphysiology.orgaai.orgnih.govnih.govnih.gov This binding appears to modulate Hsp70's functions, including an observed increase in Hsc70's ATPase rate. nih.gov Furthermore, DSG has been shown to inhibit the nuclear translocation of NF-κB in pre-B-cell lines, impacting gene transcription regulated by NF-κB. ncats.ioaai.org Studies have also demonstrated that DSG selectively inhibits the growth of activated T cells, but not naive T cells, by arresting cell cycle progression and modulating Th1 effector functions, such as the suppression of IFN-γ production. aai.org The compound also interferes with the differentiation of B cells into plasma cells, affecting both primary and secondary antibody responses. oup.com Beyond its immunomodulatory effects, DSG has been observed to inhibit protein synthesis and induce apoptosis, potentially through the downregulation of Akt kinase. nih.govresearchgate.netcapes.gov.br The exact mechanism of action of this compound in bacteria remains to be fully elucidated, with ongoing efforts to develop new analogs as chemical probes to identify specific bacterial targets. nih.gov

Identification of Novel Biological Targets and Pathways

While interactions with HSP70 and HSP90 have been identified, the definitive role of HSP70 as a direct target for this compound's action continues to be refined. nih.gov The precise targets and pathways responsible for this compound's antibacterial activity are also not fully understood, presenting an opportunity for the development of new chemical probes to aid in their identification. nih.gov

Ongoing research aims to uncover novel biological targets and pathways beyond the currently established interactions with HSPs and polyamine biosynthesis. nih.govontosight.aiumich.edu For instance, studies on the antiproliferative effects of deoxythis compound (B1217588) have explored its ability to inhibit active eukaryotic translation initiation factor 5A (eIF5A) formation, which subsequently impedes cell growth through the inhibition of deoxyhypusine (B1670255) synthase (DHPS). researchgate.net Additionally, the involvement of polyamines in inducing apoptosis in mesenchymal cell lines is being investigated, given DSG's structural similarity to polyamines. researchgate.net

Exploration of Therapeutic Potential in New Preclinical Models

This compound and its derivatives are being investigated in various preclinical models to explore their therapeutic potential in diverse disease states.

The ΔF508 mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) gene is the most prevalent cause of Cystic Fibrosis (CF), resulting in a misfolded CFTR protein that is retained and degraded within the endoplasmic reticulum (ER). nih.govphysiology.orgphysiology.orgwikipedia.org Deoxythis compound (DSG), a stable synthetic analog of this compound, has shown promise in preclinical studies involving CF cells with the ΔF508 mutation. nih.govphysiology.orgphysiology.org

Researchers have reported the restoration of functional cAMP-stimulated CFTR chloride channel activity at the cell surface in immortalized human CF airway and biliary epithelial cells following DSG treatment. nih.govphysiology.org It is hypothesized that DSG facilitates this by effectively competing for binding with Hsp70 and Hsp90, thereby promoting the proper trafficking of ΔF508-CFTR to the cell membrane. nih.govphysiology.orgphysiology.org Further advancements include the chemical conjugation of DSG to human serum albumin (HSA), which has been shown to enhance its ability to restore chloride channel functions in ΔF508-CFTR expressing cells. This indicates that HSA-bound DSG retains its pharmacological activity and can achieve functional correction even at lower concentrations. physiology.org

This compound and its derivatives, particularly 15-deoxythis compound (DSG), have demonstrated therapeutic potential in a range of preclinical models for diseases requiring immunomodulation or antiproliferative intervention. ncats.iooup.comresearchgate.netahajournals.orgbikaken.or.jpoup.com

Immunomodulation: DSG has shown efficacy in animal models of various autoimmune diseases, including systemic lupus erythematosus, rheumatoid arthritis, thyroiditis, graft-versus-host disease (GVHD), anti-glomerular basement membrane (anti-GBM) disease, different forms of glomerulonephritides (GNs), myasthenia gravis, chronic encephalomyelitis (an animal model for multiple sclerosis), and diabetes. ontosight.aincats.ioaai.orgoup.comahajournals.orgbikaken.or.jpoup.comresearchgate.netoup.combikaken.or.jp In murine models, it has been observed to delay the onset and reduce the severity of experimental autoimmune encephalomyelitis (EAE). aai.orgoup.com DSG is effective in both preventing and treating these conditions in animal models, with enhanced effects often seen when combined with other immunosuppressants. oup.comoup.com Its effects on experimental autoimmune giant cell myocarditis have also been investigated. ahajournals.org

Antiproliferative Intervention: this compound was initially identified as an anticancer antibiotic. nih.govresearchgate.netbikaken.or.jp Its derivatives, such as 15-deoxythis compound, have exhibited antitumor activity against mouse leukemia and have been studied for their antiproliferative effects on both human and mouse leukemia cells. researchgate.netbikaken.or.jpbikaken.or.jpresearchgate.net Research indicates that DSG inhibits tumor cell growth by suppressing protein synthesis and inducing apoptosis. researchgate.netcapes.gov.br Furthermore, novel this compound-inspired molecules are being developed and explored for their broad-spectrum antibacterial activity. nih.govescholarship.org

Development of Advanced Analogues with Improved Pharmacological Profiles

A significant area of ongoing research involves the synthesis of advanced this compound analogues designed to possess improved pharmacological profiles, addressing limitations such as the chemical instability and low yields associated with the natural product and its earlier derivatives. nih.govnih.govresearchgate.netescholarship.orgjst.go.jp The natural product this compound exhibits poor stability in vitro and in vivo, which prompted the development of more stable analogues like 15-deoxythis compound (DSG). nih.govnih.govresearchgate.net

Methodological Innovations in this compound Research (e.g., high-throughput screening, computational modeling)

Methodological innovations are playing a crucial role in accelerating this compound research, facilitating the discovery of new derivatives and the identification of novel biological targets.

High-throughput screening (HTS): HTS campaigns are increasingly utilized in drug discovery to identify promising compounds and to optimize parameters such as binding potency. umich.eduphysiology.orgresearchgate.net While not exclusively for this compound, HTS provides a powerful tool for screening large chemical libraries to find compounds with desired activities against specific targets. researchgate.netacsmedchem.org

Computational modeling: Computational techniques, including molecular modeling and computer-aided drug design (CADD), are becoming standard tools in drug discovery. umich.edumdpi.comuni-hamburg.deresearchgate.netschrodinger.com These methods are used to predict pharmacokinetic properties, evaluate ligand-target interactions, and design novel compounds. mdpi.comresearchgate.net Molecular docking, for example, simulates molecular interactions between a drug and its target, which helps in predicting binding affinity and understanding the likelihood of drug passage across biological barriers. mdpi.com Computational de novo drug design allows for the creation of new compounds from scratch, directly within the binding site of a target macromolecule. researchgate.net These computational approaches significantly accelerate the often lengthy and expensive drug discovery process by aiding in hit identification, lead generation, and lead optimization. researchgate.netschrodinger.com Furthermore, computational modeling provides valuable insights into the molecular mechanisms of action and supports structure-based drug design efforts. umich.eduacsmedchem.orguni-hamburg.de

Q & A

How can the PICO framework structure research questions on this compound’s therapeutic potential?

- Methodological Answer :

- Population : Define model systems (e.g., BALB/c mice for autoimmune studies).

- Intervention : Specify this compound dosage, route, and duration.

- Comparison : Use standard immunosuppressants (e.g., cyclosporine) as positive controls.

- Outcome : Quantify endpoints like survival rate or cytokine levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.